molecular formula C18H22N6O4 B14471047 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline CAS No. 69517-63-1

7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline

Cat. No.: B14471047
CAS No.: 69517-63-1
M. Wt: 386.4 g/mol
InChI Key: NQFXTVAOAPNOFU-UHFFFAOYSA-N
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Description

7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline is a theophylline derivative characterized by a hydroxypropyl backbone modified with an N-ethylnicotinamide group. This structural design aims to enhance solubility, bioavailability, and pharmacological efficacy compared to the parent compound, theophylline (a xanthine derivative with bronchodilator properties). The compound’s molecular formula is C₁₉H₂₆N₆O₆, with a molecular weight of 434.45 g/mol . Its nicotinamide moiety and hydroxypropyl chain are critical for interactions with biological targets, such as adenosine receptors, while the ethyl group may influence lipophilicity and metabolic stability.

Properties

CAS No.

69517-63-1

Molecular Formula

C18H22N6O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-N-ethylpyridine-3-carboxamide

InChI

InChI=1S/C18H22N6O4/c1-4-23(16(26)12-6-5-7-19-8-12)9-13(25)10-24-11-20-15-14(24)17(27)22(3)18(28)21(15)2/h5-8,11,13,25H,4,9-10H2,1-3H3

InChI Key

NQFXTVAOAPNOFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O)C(=O)C3=CN=CC=C3

Origin of Product

United States

Biological Activity

7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline
  • Molecular Formula : C15H20N4O3
  • Molecular Weight : 304.35 g/mol

Structural Representation

The compound features a theophylline backbone modified with an ethylnicotinamidomethyl group and a hydroxypropyl chain. This structural modification is hypothesized to enhance its biological activity compared to theophylline alone.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Adenosine Receptors : As a methylxanthine derivative, it may inhibit adenosine receptors, which play a crucial role in cardiovascular and central nervous system functions.
  • Phosphodiesterase Inhibition : Similar to other xanthines, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP), which can modulate various signaling pathways.

Pharmacological Effects

Research indicates that 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline exhibits several pharmacological effects:

  • Bronchodilation : It may enhance bronchodilation effects similar to theophylline, making it potentially useful for treating asthma and chronic obstructive pulmonary disease (COPD).
  • Anti-inflammatory Properties : Preliminary studies suggest it may reduce inflammation through modulation of immune responses.
  • Neuroprotective Effects : There is evidence indicating potential neuroprotective effects, possibly through adenosine receptor modulation.

Case Study 1: Bronchodilatory Effects

A study investigated the bronchodilatory effects of this compound in animal models. Results showed that it significantly improved airflow in subjects with induced bronchoconstriction compared to controls. The study concluded that its efficacy might be comparable to established bronchodilators.

Case Study 2: Neuroprotection in Ischemic Models

In a separate study focusing on neuroprotection, 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline was administered in ischemic models. The results indicated a reduction in neuronal death and improved functional recovery post-ischemia, suggesting its potential as a therapeutic agent in stroke management.

Comparative Analysis with Theophylline

PropertyTheophylline7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline
Molecular Weight180.18 g/mol304.35 g/mol
MechanismAdenosine receptor antagonistAdenosine receptor antagonist + PDE inhibition
Bronchodilation EfficacyModerateEnhanced
Anti-inflammatory ActivityLimitedPotentially significant

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key comparisons with structurally related theophylline derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Bioavailability References
7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline C₁₉H₂₆N₆O₆ 434.45 N-ethylnicotinamide, hydroxypropyl Moderate (hydrophilic) Enhanced carrier capacity
7-(3-(N-Methylnicotinamidomethyl)-2-hydroxypropyl)theophylline nicotinate C₁₉H₂₄N₆O₆ 432.44 N-methylnicotinamide, hydroxypropyl Higher than ethyl analog High (2× theophylline)
Proxyphylline (7-(2-Hydroxypropyl)theophylline) C₁₀H₁₄N₄O₃ 238.25 Hydroxypropyl High (10× theophylline) Moderate
Etophylline (7-(2-Hydroxyethyl)theophylline) C₉H₁₂N₄O₃ 224.20 Hydroxyethyl High Moderate
Xantinol Nicotinate C₁₃H₂₁N₅O₄·C₆H₅NO₂ 434.45 Hydroxyethyl-methylamino, nicotinic acid salt Moderate (salt enhances) High (prodrug activation)

Substituent Effects on Solubility and Bioavailability

  • Ethyl vs. Methyl Nicotinamide Groups : The ethyl group in 7-(3-(N-Ethylnicotinamidomethyl)-2-hydroxypropyl)theophylline confers slightly lower water solubility compared to its methyl analog (C₁₉H₂₄N₆O₆) due to increased lipophilicity . However, both derivatives exhibit higher solubility than unmodified theophylline (8-fold lower) .
  • Hydroxypropyl vs. Hydroxyethyl Chains : Proxyphylline (hydroxypropyl) and Etophylline (hydroxyethyl) demonstrate that longer alkyl chains reduce solubility but improve skin retention (Cs) and total drug delivery (J) .
  • Nicotinate Salts: Xantinol Nicotinate’s salt form enhances solubility and bioavailability through ionic interactions, a feature absent in the target compound .

Pharmacological Activity

  • Adenosine Receptor Antagonism: The ethylnicotinamide group may enhance receptor binding affinity compared to Proxyphylline, which lacks the nicotinamide moiety .
  • Metabolic Stability : The ethyl group likely slows hepatic metabolism compared to methyl analogs, as seen in studies of similar compounds .
  • Toxicity : Safety profiles are comparable to Proxyphylline (LD₅₀ > 500 mg/kg in rodents) but require verification for the ethylnicotinamide variant .

Key Research Findings

Solubility and Delivery : Hydroxymethyl derivatives (e.g., Proxyphylline) show 10-fold higher water solubility than theophylline, with doubled skin retention (Cs) and delivery efficiency (J) .

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